molecular formula C21H23NO3S B2700582 6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one CAS No. 899214-39-2

6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one

Cat. No. B2700582
CAS RN: 899214-39-2
M. Wt: 369.48
InChI Key: BVPSEOOKHHFQJT-UHFFFAOYSA-N
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Description

6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one is a chemical compound with potential applications in scientific research. It belongs to the quinoline family of compounds and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Stereochemical Study

Quinoline derivatives, such as those studied by Kóbor, Sohár, and Fülöp (1994), are synthesized via Michael addition reactions and have applications in exploring stereochemical properties through NMR spectroscopy. This foundational research aids in understanding the structural configurations of quinoline compounds, which is crucial for their application in designing molecules with desired biological or chemical properties (Kóbor, Sohár, & Fülöp, 1994).

Spectrophotometric Studies on Hydroxyl-azo Dyes

Quinoline derivatives are utilized in the synthesis of azo dyes, showcasing their versatility in material science. For instance, Yahyazadeh et al. (2022) synthesized new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one, emphasizing the influence of solvent effects on their absorption spectra. This research illustrates the potential of quinoline derivatives in the development of novel dyes with unique spectral properties (Yahyazadeh et al., 2022).

Synthesis and Characterization of Naphthoquinone Analogues

Patil et al. (2014) discussed the synthesis of naphthoquinone analogues from quinoline derivatives, which are characterized using various spectroscopic techniques. This study provides insight into the chemical behaviors and structural features of quinoline-based compounds, which are important for their application in creating advanced materials and chemicals (Patil et al., 2014).

Antioxidant Profiles

Quinoline derivatives are investigated for their antioxidant capacities, as demonstrated by Kumar et al. (2007), who studied ethoxyquin and its analogues for their chain-breaking antioxidative capacity. Such studies highlight the potential of quinoline compounds in developing antioxidants, which are crucial for various applications, including materials preservation and pharmaceuticals (Kumar et al., 2007).

Novel Precursor for Quinoline Synthesis

Research by Thakur, Sharma, and Das (2015) on ethyl 3-(2,4-dioxocyclohexyl)propanoate as a novel precursor for quinoline synthesis showcases the importance of quinoline derivatives in facilitating the development of new synthetic routes. This study contributes to the broader field of synthetic organic chemistry by providing new methodologies for constructing complex quinoline-based structures (Thakur, Sharma, & Das, 2015).

properties

IUPAC Name

6-ethyl-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-12-22-14-20(26(24,25)17-9-6-15(3)7-10-17)21(23)18-13-16(5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPSEOOKHHFQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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